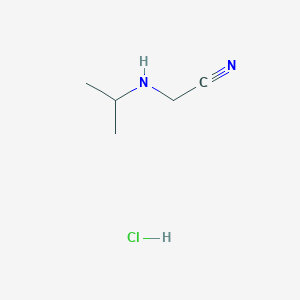

2-(Isopropylamino)acetonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(propan-2-ylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-5(2)7-4-3-6;/h5,7H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZYFHKZHVRTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Isopropylamino)acetonitrile Hydrochloride

Abstract: This document provides a comprehensive technical overview of 2-(Isopropylamino)acetonitrile hydrochloride (CAS No: 38737-90-5), a key intermediate in organic and medicinal chemistry. The guide details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in drug development. Methodologies, safety protocols, and mechanistic insights are presented to support researchers and drug development professionals in its effective and safe utilization.

Core Chemical and Physical Properties

This compound is a secondary aminonitrile salt. Its structure, featuring an isopropyl group, a nitrile moiety, and an amine, makes it a versatile building block in synthetic chemistry. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38737-90-5 | [1][2] |

| Molecular Formula | C₅H₁₁ClN₂ | [1][2] |

| Molecular Weight | 134.61 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1][2] |

| InChI Key | GZZYFHKZHVRTGM-UHFFFAOYSA-N | [1] |

| SMILES | N#CCNC(C)C.[H]Cl | [2] |

Synthesis and Manufacturing

The primary route for synthesizing N-substituted α-aminonitriles like 2-(isopropylamino)acetonitrile is the Strecker synthesis .[3][4] This robust three-component reaction involves an aldehyde, an amine, and a cyanide source.[5] For this specific compound, the reactants are formaldehyde, isopropylamine, and a cyanide source like hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN).[3][6]

The use of a secondary amine (isopropylamine) in place of ammonia yields the corresponding N-substituted aminonitrile.[3][4] The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.[3][4]

Generalized Strecker Synthesis Workflow

Caption: Synthetic utility of the title compound as a precursor to a non-natural amino acid for peptide synthesis.

Safety, Handling, and Storage

As with all nitrile-containing compounds, this compound must be handled with extreme caution due to its potential to release hydrogen cyanide (HCN), a potent toxin. [7][8]

-

Primary Hazards : The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. [1]It can cause severe systemic toxicity. [7][8]All aminonitriles should be treated as sources of cyanide poisoning. [8]* Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood. [9][10]Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles or a face shield. [11][10]* Handling : Avoid all personal contact, including inhalation of dust or vapors. [9]Use only in well-ventilated areas. [11][10]Avoid contact with strong acids, bases, and oxidizing agents. [9]* Spill Response : In case of a small spill, absorb with an inert material (vermiculite, sand) and place in a sealed container for disposal. [10]Ensure the area is well-ventilated.

-

First Aid :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. [8][10] * Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. [10] * Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. [11][8] * Ingestion : Do NOT induce vomiting. Rinse mouth with water. [11] * In all cases of exposure, seek immediate medical attention. Be prepared to inform medical personnel of potential cyanide exposure. [7][8]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere. [1][11]Keep away from incompatible materials. [9]

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in synthetic and medicinal chemistry. Its utility as a precursor for N-substituted amino acids and other complex molecular scaffolds makes it a key component in the drug discovery and development pipeline. However, its inherent toxicity, common to all α-aminonitriles, necessitates strict adherence to rigorous safety and handling protocols. A thorough understanding of its reactivity, synthesis, and safe handling is paramount for its successful application in research and development.

References

-

Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]

-

de Poel, W., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

-

2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. (n.d.). BASF SE. [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Strecker amino acid synthesis. (n.d.). chemeurope.com. [Link]

-

Groenewegen, F. J., et al. (2007). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

-

Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. (n.d.). BASF SE. [Link]

-

Acetophenone, 2-amino-, hydrochloride. (n.d.). Organic Syntheses. [Link]

-

Boldenone Undecylenate. (n.d.). Pharmaffiliates. [Link]

-

Boldenone undecylenate Safety Data Sheet. (n.d.). HPC Standards Inc. [Link]

-

Boldenone Undecylenate CAS 13103-34-9. (n.d.). Home Sunshine Pharma. [Link]

-

Acetonitrile in the Pharmaceutical Industry. (n.d.). Silvari Group. [Link]

-

2-(Isopropylsulfonyl)acetonitrile. (n.d.). PubChem. [Link]

-

Chen, Y., et al. (2017). Retracted Article: Influence of 2-(diisopropylamino)ethyl methacrylate on acid-triggered hydrolysis of cyclic benzylidene acetals and their importance in efficient drug delivery. Polymer Chemistry. [Link]

-

2-(Dimethylamino) Isopropyl Chloride HCL. (n.d.). Bhagwati Organics. [Link]

-

S¸ anli, N., et al. (2010). Spectrophotometric determination of acidity constants of some macrolides in acetonitrile-water binary mixtures. ResearchGate. [Link]

-

Acetonitrile in the Pharmaceutical Industry. (n.d.). Lab Alley. [Link]

-

Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. (2020). International Journal of Pharmaceutical Quality Assurance. [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. (2012). Queen's University Belfast. [Link]

-

Nikolaychuk, V. (2022). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. ScienceRise: Pharmaceutical Science. [Link]

-

Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. (n.d.). RIVERLAND TRADING. [Link]

Sources

- 1. This compound | 38737-90-5 [sigmaaldrich.cn]

- 2. 38737-90-5|this compound|BLD Pharm [bldpharm.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Strecker_amino_acid_synthesis [chemeurope.com]

- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

2-(Isopropylamino)acetonitrile hydrochloride CAS number

An In-depth Technical Guide to 2-(Isopropylamino)acetonitrile Hydrochloride

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this compound's properties, synthesis, analysis, and handling.

This compound is the hydrochloride salt form of the parent compound, 2-(isopropylamino)acetonitrile. The salt form often confers improved stability and handling characteristics compared to the freebase. Its unique structure, featuring a secondary amine, a nitrile group, and an isopropyl moiety, makes it a versatile building block in organic synthesis.

The definitive identifier for this chemical entity is its CAS (Chemical Abstracts Service) number: 38737-90-5 [1][2].

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 38737-90-5 | [1][2] |

| Molecular Formula | C₅H₁₁ClN₂ | [1] |

| Molecular Weight | 134.61 g/mol | [1][2] |

| MDL Number | MFCD25509453 | [1][3] |

| Physical Form | Solid | [3] |

| Storage Temperature | Inert atmosphere, room temperature | [1][3] |

| InChI Key | GZZYFHKZHVRTGM-UHFFFAOYSA-N |[3] |

Synthesis and Mechanistic Insights

The synthesis of α-amino nitriles is classically achieved via the Strecker synthesis. A plausible and efficient route to this compound involves the reaction of isopropylamine, formaldehyde, and a cyanide source, followed by salt formation with hydrochloric acid. This method is analogous to established procedures for similar aminoacetonitriles[4].

Causality in Synthesis: The choice of reactants is mechanistically driven. Formaldehyde reacts with the primary amine (isopropylamine) to form a highly reactive iminium ion intermediate. The electron-withdrawing nature of the protonated nitrogen makes the imine carbon highly electrophilic and susceptible to nucleophilic attack by the cyanide ion (from a source like sodium cyanide). This step is crucial for forming the carbon-carbon bond of the acetonitrile backbone. The final acidification step not only quenches the reaction but also protonates the secondary amine, yielding the stable and isolable hydrochloride salt.

Caption: Generalized workflow for the synthesis of 2-(Isopropylamino)acetonitrile HCl.

Experimental Protocol: Illustrative Synthesis

-

Iminium Formation: To a cooled (0-5°C) solution of isopropylamine (1.0 eq) in a suitable solvent like methanol, slowly add an aqueous solution of formaldehyde (1.0 eq). Stir for 30-60 minutes to allow for the formation of the corresponding iminium ion.

-

Cyanation: While maintaining the temperature, add a solution of sodium cyanide (1.0 eq) in water dropwise. The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, the mixture is extracted with an organic solvent such as dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Salt Formation and Isolation: The dried organic solution is filtered and then cooled. A solution of hydrochloric acid in an anhydrous solvent (e.g., 2M HCl in diethyl ether) is added dropwise until precipitation is complete.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its application in research and development. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable for this compound.

Principle of Method: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, being a polar molecule, will have a relatively short retention time, which can be modulated by adjusting the ratio of the organic solvent (acetonitrile) in the mobile phase[5][6][7]. Acetonitrile is a preferred organic modifier due to its low viscosity, UV transparency, and ability to dissolve a wide range of compounds[6][8].

Caption: Standard analytical workflow for HPLC purity assessment.

Table 2: Typical HPLC Method Parameters

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Industry standard for retaining polar to moderately nonpolar compounds[7]. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acetonitrile is an effective organic modifier. The acid controls the pH to ensure consistent ionization of the amine[5]. |

| Gradient | Isocratic or Gradient (e.g., 10-90% B over 20 min) | A gradient elution ensures that any impurities with different polarities are effectively separated from the main peak[9]. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times[10]. |

| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity[7]. |

| Detection | UV at ~210 nm | The nitrile and amine functionalities lack strong chromophores at higher wavelengths; detection at lower UV is required. |

| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring a good detector response[11]. |

Spectroscopic Identification

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Used for confirming the presence of key functional groups. Expected characteristic peaks include:

-

~2250 cm⁻¹: A sharp, medium-intensity peak for the nitrile (C≡N) stretch.

-

~2700-2400 cm⁻¹: Broad absorption due to the secondary ammonium (R₂N⁺H₂) stretch of the hydrochloride salt.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the isopropyl and methylene groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation.

-

¹H NMR: Expected signals would include a doublet for the six methyl protons and a septet for the single methine proton of the isopropyl group, a singlet for the methylene protons adjacent to the nitrile, and a broad signal for the N-H protons.

-

¹³C NMR: Distinct signals for the nitrile carbon (~115-120 ppm), the two methylene carbons, and the unique carbons of the isopropyl group would confirm the carbon skeleton.

-

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial pharmaceutical intermediate and building block [12]. Its value lies in the reactivity of its functional groups, which allows for its incorporation into more complex target molecules.

-

Scaffold for Heterocyclic Synthesis: The amino nitrile structure is a precursor for various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

-

Amine Functionalization: The secondary amine provides a reactive site for N-alkylation, acylation, or arylation reactions to build out molecular complexity.

-

Nitrile Group Transformations: The nitrile group is highly versatile and can be:

-

Hydrolyzed to form a carboxylic acid, introducing a key acidic functional group.

-

Reduced to form a primary amine, leading to the creation of important diamine structures.

-

Reacted with organometallic reagents to form ketones.

-

The presence of both a nucleophilic amine and an electrophilic (or transformable) nitrile group in a small, simple scaffold makes it an efficient starting point for the synthesis of compound libraries in the early stages of drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential toxicity, which is characteristic of many nitrile-containing compounds. Safety data sheets (SDS) provide comprehensive hazard information[13][14][15].

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

|---|

|

| Danger | H301: Toxic if swallowed. [3]H311: Toxic in contact with skin. [3]H331: Toxic if inhaled. [3] |Precautionary Measures and Protocols

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[14][15].

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

First Aid:

-

If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[15].

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[15].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[13][15].

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately[15].

-

Conclusion

This compound, identified by CAS number 38737-90-5, is a significant chemical intermediate with well-defined properties and synthetic pathways. Its utility in pharmaceutical research is derived from the strategic placement of its secondary amine and versatile nitrile functionalities. A thorough understanding of its analytical characterization methods, particularly HPLC, and strict adherence to safety and handling protocols are paramount for its effective and safe use in the laboratory and in scale-up operations. This guide serves as a foundational resource for scientists leveraging this compound in the pursuit of novel chemical entities.

References

- BLD Pharm. (n.d.). 38737-90-5 | this compound.

- Sigma-Aldrich. (n.d.). Acetonitrile hydrochloride.

- Sigma-Aldrich. (2012). Material Safety Data Sheet - Acetonitrile.

- Apollo Scientific. (n.d.). Isopropylamine hydrochloride - Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Aminoacetonitrile hydrochloride.

- MilliporeSigma. (2025). SAFETY DATA SHEET - Acetonitrile.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Acetonitrile.

- BLD Pharmatech via MilliporeSigma. (n.d.). This compound.

- Merck Millipore. (n.d.). Complete Monograph Methods.

- Di Grandi, M. J., et al. (2015). General procedure for the preparation of amine hydrochloride salts. Synthetic Communications, 45(22), 2601-2607. Sourced via ChemicalBook.

- Alkyl Amines Chemicals Limited. (n.d.). ACETONITRILE.

- PubChem. (n.d.). 2-(Phenylamino)acetonitrile hydrochloride.

- SGRL. (n.d.). 2-(Dimethylamino)isopropyl chloride hydrochloride-4584-49-0.

- SIELC Technologies. (n.d.). Separation of 2-(Ethyl(3-methylphenyl)amino)acetonitrile on Newcrom R1 HPLC column.

- Silvari Group. (n.d.). Acetonitrile in the Pharmaceutical Industry.

- Google Patents. (n.d.). CN112358418B - Preparation method of methylamino acetonitrile hydrochloride.

- El-Gindy, A., et al. (n.d.). Stability-indicating HPLC–DAD methods for determination of two binary mixtures. Journal of the Association of Arab Universities for Basic and Applied Sciences.

- PubChem. (n.d.). 2-Propanamine, hydrochloride (1:1).

- ResearchGate. (2019). Ion chromatography method for determination of Isopropylamine content in Metoprolol Succinate.

- Google Patents. (n.d.). CN105388233A - High-performance liquid chromatography analysis method for determining the content of isopropanolamine hydrogen sulfate ester.

- Royal Society of Chemistry. (n.d.). Retracted Article: Influence of 2-(diisopropylamino)ethyl methacrylate on acid-triggered hydrolysis of cyclic benzylidene acetals and their importance in efficient drug delivery. Polymer Chemistry.

- Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry.

- McConvey, M., et al. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Organic Process Research & Development.

Sources

- 1. 38737-90-5|this compound|BLD Pharm [bldpharm.com]

- 2. Acetonitrile hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 38737-90-5 [sigmaaldrich.cn]

- 4. CN112358418B - Preparation method of methylamino acetonitrile hydrochloride - Google Patents [patents.google.com]

- 5. Separation of 2-(Ethyl(3-methylphenyl)amino)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. silvarigroup.com [silvarigroup.com]

- 7. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. CN105388233A - High-performance liquid chromatography analysis method for determining the content of isopropanolamine hydrogen sulfate ester - Google Patents [patents.google.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. 2-(Dimethylamino)isopropyl chloride hydrochloride-4584-49-0 [ganeshremedies.com]

- 13. warwick.ac.uk [warwick.ac.uk]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Synthesis of 2-(Isopropylamino)acetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(isopropylamino)acetonitrile hydrochloride, a key intermediate in various chemical syntheses. The document delves into the prevalent synthetic strategies, highlighting the Strecker synthesis and reductive amination as primary methods. A detailed, step-by-step experimental protocol for a modified Strecker synthesis is presented, accompanied by characterization data and safety precautions. The guide is structured to offer not just procedural instructions but also a deeper understanding of the underlying chemical principles and experimental considerations, empowering researchers to confidently and safely execute the synthesis.

Introduction

2-(Isopropylamino)acetonitrile and its hydrochloride salt are valuable building blocks in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The presence of both a secondary amine and a nitrile functional group within the same molecule allows for a diverse range of subsequent chemical transformations. This guide aims to provide a thorough understanding of the synthesis of this compound, focusing on practical and efficient laboratory-scale preparations.

Synthetic Strategies

Several synthetic pathways can be employed to produce 2-(isopropylamino)acetonitrile. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The two most prominent and scientifically sound strategies are the Strecker synthesis and reductive amination.

The Strecker Synthesis Approach

The Strecker synthesis, first reported in 1850, is a classic and versatile method for preparing α-aminonitriles.[1][2] The reaction is a three-component condensation involving an aldehyde, an amine, and a cyanide source.[1][3] For the synthesis of 2-(isopropylamino)acetonitrile, this translates to the reaction of formaldehyde, isopropylamine, and a cyanide salt, typically in an acidic medium.

The mechanism proceeds through the initial formation of an iminium ion from the reaction of isopropylamine with protonated formaldehyde. Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields the desired α-aminonitrile.[2][4] The use of primary or secondary amines in the Strecker synthesis allows for the production of N-substituted amino acids and their nitrile precursors.[2]

Reductive Amination Pathway

Reductive amination is another powerful tool for the formation of carbon-nitrogen bonds and offers an alternative route to N-substituted acetonitriles.[5] This method typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5][6] For the synthesis of 2-(isopropylamino)acetonitrile, this would involve the reaction of isopropylamine with glycolonitrile (hydroxyacetonitrile) or a protected form thereof, followed by reduction. However, a more direct approach involves the reductive amination of a nitrile.[7] This can be a complex reaction to control and often requires specific catalysts and conditions.[8]

Due to its straightforward nature and well-established precedent, the Strecker synthesis is often the preferred method for laboratory-scale preparations of 2-(isopropylamino)acetonitrile.

Experimental Protocol: Modified Strecker Synthesis

This section provides a detailed, step-by-step procedure for the synthesis of this compound based on a modified Strecker reaction. This protocol is designed for clarity and reproducibility in a standard laboratory setting.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Isopropylamine | C₃H₉N | 59.11 | (To be calculated) | Reagent grade, ≥99% |

| Formaldehyde solution | CH₂O | 30.03 | (To be calculated) | 37 wt. % in H₂O |

| Sodium Cyanide | NaCN | 49.01 | (To be calculated) | EXTREMELY TOXIC |

| Hydrochloric Acid | HCl | 36.46 | (To be calculated) | Concentrated, 37% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | (As needed) | Anhydrous |

| Sodium Hydroxide | NaOH | 40.00 | (As needed) | For basification |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (As needed) | For drying |

Synthetic Pathway Diagram

Caption: Synthesis of 2-(Isopropylamino)acetonitrile HCl via Strecker reaction.

Step-by-Step Procedure

Warning: This procedure involves the use of sodium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Have a cyanide antidote kit readily available and be familiar with its use.

-

Preparation of the Amine Hydrochloride: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add isopropylamine to an equal molar amount of chilled hydrochloric acid dropwise while maintaining the temperature below 10 °C with an ice bath. This in-situ formation of the hydrochloride salt helps to control the reaction.

-

Reaction with Formaldehyde: To the stirred solution of isopropylamine hydrochloride, add an equimolar amount of 37% formaldehyde solution dropwise, ensuring the temperature does not exceed 20 °C. Stir the mixture for 30 minutes at room temperature.[9][10]

-

Addition of Cyanide: Prepare a solution of sodium cyanide in water. Cool the reaction mixture back down to 0-5 °C using an ice-salt bath. Slowly add the sodium cyanide solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.[10] Caution: The addition of cyanide to an acidic solution will generate highly toxic hydrogen cyanide gas. Ensure the fume hood is functioning correctly.

-

Reaction Completion: After the addition of sodium cyanide is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours to ensure the reaction goes to completion.

-

Workup and Extraction:

-

Cool the reaction mixture in an ice bath and carefully basify to a pH of >10 with a concentrated solution of sodium hydroxide. This will liberate the free amine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(isopropylamino)acetonitrile as an oil.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until no further precipitation is observed.

-

Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield this compound.[11]

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the isopropyl group (septet and doublet), the methylene group adjacent to the nitrile, and the N-H proton. |

| ¹³C NMR | Resonances for the nitrile carbon, the methylene carbon, and the carbons of the isopropyl group. |

| FT-IR (KBr) | Characteristic absorption bands for the N-H stretch, C-H stretches, and the C≡N stretch (around 2250 cm⁻¹). |

| Melting Point | A sharp melting point consistent with the literature value. |

Safety Precautions

-

Sodium Cyanide and Hydrogen Cyanide: Both are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. Handle only in a certified chemical fume hood. Always wear appropriate PPE, including nitrile gloves (double-gloved is recommended), safety goggles, and a lab coat. Be aware of the location and use of a cyanide antidote kit.

-

Isopropylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area.

-

Formaldehyde: Toxic and a suspected carcinogen. Handle in a fume hood.

-

Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with care.

-

Diethyl Ether: Extremely flammable. Work away from ignition sources.

Conclusion

The synthesis of this compound is readily achievable through a modified Strecker synthesis. This guide provides a robust and detailed protocol, emphasizing safety and procedural clarity. By understanding the underlying chemical principles and adhering to the outlined experimental conditions, researchers can successfully prepare this valuable synthetic intermediate for their downstream applications in drug discovery and development.

References

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

-

Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

ChemEurope.com. Strecker amino acid synthesis. Retrieved from [Link]

-

de Figueiredo, R. M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1645–1657. [Link]

- Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.

- Tarasov, A. A., & de Vries, J. G. (2004). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.

- Larrow, J. F., & Roberts, E. (2004). Reductive amination process. U.S. Patent No. 5,508,404. Washington, DC: U.S.

- Johnson, M. C., et al. (2010). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. European Journal of Organic Chemistry, 2010(28), 5486-5491.

-

Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. [Link]

- Organic Syntheses. (1977). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses, 57, 107.

- SyntheticPages. Synthesis of 1 -(3,4-methylenedioxyphenyl)-2-isopropylaminoethanol hydrochloride.

- CN112358418B. (2021). Preparation method of methylamino acetonitrile hydrochloride.

- CN101402588A. (2009).

Sources

- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Strecker_amino_acid_synthesis [chemeurope.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. CN112358418B - Preparation method of methylamino acetonitrile hydrochloride - Google Patents [patents.google.com]

- 10. CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

A Technical Guide to the Role of 2-(Isopropylamino)acetonitrile Hydrochloride in Strecker Synthesis

Abstract

The Strecker synthesis, a cornerstone of organic chemistry for over 150 years, provides a robust and versatile pathway to α-amino acids.[1] While the classic reaction utilizes ammonia to produce primary amino acids, the substitution of primary or secondary amines unlocks access to a vast chemical space of N-substituted amino acids, which are critical building blocks in modern drug discovery and peptidomimetic design.[2][3] This technical guide delves into the specific and pivotal role of 2-(Isopropylamino)acetonitrile hydrochloride, a key intermediate in the synthesis of N-isopropyl substituted amino acids. We will explore its formation within the Strecker framework, the mechanistic rationale for its use, detailed synthetic protocols, and its applications for researchers and drug development professionals.

Introduction: The Enduring Relevance of the Strecker Synthesis

First reported by Adolph Strecker in 1850, the Strecker synthesis is a three-component reaction that combines an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile.[4][5] This intermediate is then hydrolyzed to yield the final α-amino acid.[6] The reaction's power lies in its simplicity and convergence, rapidly building molecular complexity from readily available starting materials.[7]

In contemporary pharmaceutical science, N-substituted amino acids are of paramount importance. The introduction of an alkyl group, such as isopropyl, onto the amine nitrogen can profoundly alter a peptide's pharmacological properties, including:

-

Enhanced Metabolic Stability: Steric hindrance from the N-alkyl group can protect against enzymatic degradation.

-

Improved Cell Permeability: Increased lipophilicity can facilitate passage through cell membranes.

-

Conformational Constraint: The N-substituent can lock the peptide backbone into a bioactive conformation.

This guide focuses on this compound as the direct precursor to N-isopropyl substituted amino acids, a class of compounds with significant therapeutic potential.

The Core Mechanism: A Tale of Two Stages

The Strecker synthesis is fundamentally a two-part process. Understanding this general mechanism is crucial to appreciating the specific role of our target molecule.

Part 1: Formation of the α-Aminonitrile The reaction initiates with the condensation of an aldehyde (or ketone) with an amine. When a secondary amine like isopropylamine is used, it reacts with the carbonyl compound (e.g., formaldehyde) to form an iminium ion. This electrophilic intermediate is then attacked by a nucleophilic cyanide ion (from sources like KCN or TMSCN) to form the stable α-aminonitrile adduct.[2][6][8] In our specific case, this product is 2-(isopropylamino)acetonitrile.

Part 2: Hydrolysis to the α-Amino Acid The nitrile group of the α-aminonitrile is then hydrolyzed under either acidic or basic conditions. This process converts the cyano group into a carboxylic acid, yielding the final N-substituted α-amino acid, N-isopropylglycine.[6][8]

Figure 1: General mechanism of the N-substituted Strecker synthesis.

The Central Intermediate: this compound

The title compound is not just a reagent but the tangible, isolable product of the first stage of the Strecker synthesis, stabilized as a salt.

Rationale for the Hydrochloride Form

Amines and aminonitriles are often basic and can be prone to oxidation or side reactions as free bases. Conversion to a hydrochloride salt offers several practical advantages for the researcher:

-

Enhanced Stability: The salt form is generally more crystalline, less volatile, and has a longer shelf life.

-

Improved Handling: Salts are typically free-flowing solids, making them easier to weigh and handle compared to potentially oily or low-melting free bases.

-

Aqueous Solubility: The hydrochloride salt often exhibits improved solubility in aqueous or protic solvents, which can be advantageous for subsequent hydrolysis steps.

Synthesis Pathway

The synthesis of this compound is a direct application of the Strecker reaction, typically involving formaldehyde, isopropylamine, and a cyanide source, followed by treatment with HCl.

Figure 2: Specific pathway to this compound.

Experimental Protocols: From Synthesis to Application

The following protocols are illustrative methodologies grounded in established chemical principles of the Strecker synthesis.[9][10][11]

Protocol 1: One-Pot Synthesis of this compound

Objective: To synthesize the title compound from commercially available starting materials.

Methodology:

-

Reaction Setup: To a stirred solution of isopropylamine (1.0 eq) in a suitable solvent (e.g., methanol or a water/methanol mixture) at 0 °C, add an aqueous solution of formaldehyde (37% w/w, 1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Cyanide Addition: After stirring for 30 minutes, add a solution of potassium cyanide (KCN, 1.05 eq) in water dropwise. Causality Note: The slow, cooled addition of cyanide is critical for safety and to control the exotherm of the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of starting materials by a suitable technique (e.g., TLC or GC-MS).

-

Workup and Extraction: Once complete, quench the reaction by adding it to a separatory funnel containing ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. Trustworthiness Note: This aqueous workup removes unreacted salts and polar impurities.

-

Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and cool to 0 °C. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., diethyl ether), until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Hydrolysis to N-Isopropylglycine

Objective: To convert the aminonitrile intermediate into the final N-substituted amino acid.

Methodology:

-

Acid Hydrolysis: Dissolve this compound (1.0 eq) in concentrated hydrochloric acid (e.g., 6M HCl).

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Causality Note: Elevated temperature and strong acid are required to fully hydrolyze the stable nitrile triple bond.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of N-isopropylglycine.

-

Neutralization (Optional): To obtain the zwitterionic amino acid, the hydrochloride salt can be dissolved in water and the pH adjusted to its isoelectric point using a base (e.g., pyridine or an ion-exchange resin), causing the neutral amino acid to precipitate.

Safety and Handling Considerations

The Strecker synthesis involves highly toxic and hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

| Reagent/Compound | Key Hazards | Recommended Precautions |

| Potassium Cyanide (KCN) | Highly toxic if swallowed, inhaled, or in contact with skin.[12] Releases toxic HCN gas upon contact with acid. | Use in a certified fume hood. Wear nitrile gloves, lab coat, and safety goggles. Have a cyanide antidote kit available. Quench residual cyanide with bleach before disposal. |

| Formaldehyde | Toxic, carcinogen, sensitizer. | Handle in a fume hood. Avoid inhalation and skin contact. |

| Isopropylamine | Flammable, corrosive, respiratory irritant.[13] | Use in a well-ventilated area away from ignition sources. Wear appropriate gloves and eye protection. |

| Acetonitrile (Solvent/Structure) | Flammable liquid, harmful if swallowed or inhaled.[14][15] | Keep away from heat and open flames. Ground equipment to prevent static discharge. |

| Hydrochloric Acid (HCl) | Corrosive, causes severe skin and eye damage. | Handle with extreme care, wearing acid-resistant gloves and eye/face protection. |

Conclusion

This compound is not merely a chemical intermediate; it is the functional cornerstone for the synthesis of N-isopropyl substituted amino acids via the Strecker pathway. Its role is to capture the transient iminium ion formed from formaldehyde and isopropylamine in a stable, handleable form. As a hydrochloride salt, it offers superior stability and ease of use for researchers. By understanding its place within the broader Strecker mechanism and adhering to rigorous synthetic and safety protocols, scientists in drug discovery and chemical development can effectively leverage this key building block to create novel molecules with significant therapeutic potential.

References

-

Title: Strecker Synthesis: Definition, Example, and Mechanism Source: Chemistry Learner URL: [Link]

-

Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

-

Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: The Catalytic Asymmetric Strecker Reaction Source: Organic Reactions URL: [Link]

-

Title: Strecker Synthesis Source: Master Organic Chemistry URL: [Link]

-

Title: Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst Source: Journal of the American Chemical Society URL: [Link]

-

Title: Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator Source: Nature Communications URL: [Link]

-

Title: Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids Source: Nature URL: [Link]

-

Title: Catalytic Asymmetric Three-Component Acyl-Strecker Reaction Source: Organic Letters URL: [Link]

-

Title: Synthesis of Aminonitriles by Asymmetric Strecker Reaction Using Organocatalysis Source: Synfacts URL: [Link]

-

Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL: [Link]

-

Title: Organocatalytic Asymmetric Strecker Reaction of Di- and Trifluoromethyl Ketoimines. Remarkable Fluorine Effect Source: Organic Letters URL: [Link]

-

Title: Small Molecule as a Chiral Organocatalyst for Asymmetric Strecker Reaction Source: ACS Catalysis URL: [Link]

-

Title: Strecker Synthesis: Mechanism & Applications Source: StudySmarter URL: [Link]

-

Title: Strecker amino acid synthesis Source: Grokipedia URL: [Link]

-

Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

-

Title: General mechanism of the Strecker amino acid synthesis. Source: ResearchGate URL: [Link]

-

Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate Source: CABI Digital Library URL: [Link]

-

Title: Strecker amino acid synthesis Source: chemeurope.com URL: [Link]

-

Title: SAFETY DATA SHEET - HIGH PURITY ACETONITRILE Source: Unigel URL: [Link]

-

Title: Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids Source: ACS Omega URL: [Link]

-

Title: Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined Source: Nanyang Technological University URL: [Link]

-

Title: 26.3 Synthesis of Amino Acids Source: OpenStax URL: [Link]

-

Title: 26.4: Synthesis of Amino Acids Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis of Alpha-Amino Acids Source: Sketchy URL: [Link]

-

Title: Overview of Strecker Amino Acid Synthesis Source: News-Medical.Net URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

- Title: Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis Source: Google Patents URL

-

Title: Glycine: Organic Synthesis Source: YouTube URL: [Link]

- Title: Process for preparing glycine in high yield Source: Google Patents URL

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination - PRISM BioLab [prismbiolab.com]

- 4. Strecker Synthesis: Definition, Example, and Mechanism [chemistrylearner.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. unigel.com.br [unigel.com.br]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(Isopropylamino)acetonitrile Hydrochloride as an Amino Acid Precursor

Introduction

In the landscape of modern drug discovery and development, the efficient synthesis of novel amino acid derivatives is a cornerstone of medicinal chemistry. Non-proteinogenic amino acids, in particular, are of significant interest as they allow for the exploration of novel chemical space and the generation of peptidomimetics with enhanced pharmacological properties. This technical guide provides an in-depth exploration of 2-(isopropylamino)acetonitrile hydrochloride, a versatile and reactive precursor for the synthesis of N-isopropylglycine and its derivatives.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a comprehensive overview of the synthesis and applications of this precursor but also to deliver field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Physicochemical Properties and Safety Considerations

This compound is a crystalline solid that is soluble in water and polar organic solvents. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for safe handling and successful experimentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂ | [1] |

| Molecular Weight | 134.61 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General Observation |

| Solubility | Soluble in water, methanol, ethanol | General Chemical Principles |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Key Safety Precautions:

-

Inhalation: Avoid breathing dust. In case of inhalation, move the individual to fresh air.

-

Skin Contact: Avoid contact with skin. If contact occurs, wash the affected area thoroughly with soap and water.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source. In the case of 2-(isopropylamino)acetonitrile, the reactants are formaldehyde, isopropylamine, and a cyanide salt. The resulting aminonitrile is then protonated with hydrochloric acid to yield the stable hydrochloride salt.

Reaction Mechanism: The Strecker Synthesis

The Strecker synthesis proceeds through the initial formation of an iminium ion from the reaction of isopropylamine with formaldehyde. This is followed by the nucleophilic attack of the cyanide ion on the iminium carbon to form the α-aminonitrile.

Caption: Strecker synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of a homologous aminonitrile, diethylaminoacetonitrile[2]. The causality behind the experimental choices is to control the exothermic reaction and ensure the complete formation of the intermediate before the addition of the cyanide source, thereby maximizing yield and minimizing side reactions.

Materials:

-

Isopropylamine (1.0 mol)

-

Formaldehyde (37% aqueous solution, 1.0 mol)

-

Sodium cyanide (1.0 mol)

-

Hydrochloric acid (concentrated, sufficient for acidification)

-

Sodium bisulfite (1.0 mol)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Formation of the Bisulfite Adduct: In a well-ventilated fume hood, dissolve sodium bisulfite in water in a suitable reaction vessel. To this solution, add the formaldehyde solution with stirring. The formation of the bisulfite adduct is a key step to moderate the reactivity of formaldehyde.

-

Addition of Isopropylamine: Cool the reaction mixture in an ice bath and slowly add isopropylamine. The temperature should be maintained below 10 °C to prevent the exothermic reaction from becoming uncontrollable. Stir the mixture for 1-2 hours to ensure the complete formation of the N-isopropylaminomethanol intermediate.

-

Cyanation: While maintaining the low temperature, slowly add a solution of sodium cyanide in water. The slow addition is crucial to control the exothermicity of the reaction and to prevent the release of hydrogen cyanide gas. Stir the reaction mixture vigorously for 2-3 hours at room temperature.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. The organic layer containing the 2-(isopropylamino)acetonitrile will separate. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Formation of the Hydrochloride Salt: Dissolve the crude aminonitrile in anhydrous diethyl ether and cool the solution in an ice bath. Slowly add a calculated amount of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Table 2: Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (by titration) | >98% |

Application as an Amino Acid Precursor: Synthesis of N-Isopropylglycine

The primary application of this compound is as a direct precursor to N-isopropylglycine. This transformation is achieved through the hydrolysis of the nitrile functional group to a carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions.

Reaction Mechanism: Hydrolysis of the Nitrile

The hydrolysis of the aminonitrile to the corresponding amino acid proceeds in two main stages: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Acid-Catalyzed Hydrolysis:

Caption: Acid-catalyzed hydrolysis of 2-(isopropylamino)acetonitrile.

Base-Catalyzed Hydrolysis:

Caption: Base-catalyzed hydrolysis of 2-(isopropylamino)acetonitrile.

Experimental Protocol: Synthesis of N-Isopropylglycine

The choice between acidic and basic hydrolysis depends on the stability of the target amino acid and the desired work-up procedure. Acidic hydrolysis is often preferred for its straightforward work-up.

Materials:

-

This compound (0.1 mol)

-

Concentrated hydrochloric acid (6 M)

-

Sodium hydroxide (for neutralization)

-

Dowex 50W-X8 resin (or similar strong cation exchange resin)

-

Ethanol

-

Deionized water

Procedure:

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in 6 M hydrochloric acid. Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Removal of Excess Acid: After the reaction is complete, cool the mixture to room temperature and remove the excess hydrochloric acid and water under reduced pressure.

-

Purification by Ion-Exchange Chromatography: Dissolve the crude residue in deionized water and apply it to a column packed with Dowex 50W-X8 resin (H⁺ form).

-

Washing: Wash the column with deionized water to remove any unreacted starting material and inorganic salts.

-

Elution: Elute the N-isopropylglycine from the resin using a dilute aqueous ammonia solution (e.g., 2 M). The choice of a volatile base like ammonia simplifies the final isolation step.

-

Isolation of the Product: Collect the fractions containing the amino acid (as monitored by TLC with ninhydrin staining) and concentrate them under reduced pressure to remove the ammonia and water.

-

Crystallization: Recrystallize the crude N-isopropylglycine from a suitable solvent system, such as ethanol/water, to obtain the pure product.

Table 3: Expected Yield and Characterization Data for N-Isopropylglycine

| Parameter | Expected Value |

| Yield | 80-90% |

| Melting Point | Conforms to literature value |

| ¹H NMR | Consistent with the structure |

| Mass Spectrometry | m/z corresponding to [M+H]⁺ |

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of both the precursor and the final amino acid product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of the hydrolysis reaction.

Table 4: Suggested HPLC Method Parameters

| Parameter | 2-(Isopropylamino)acetonitrile HCl | N-Isopropylglycine |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | C18 Reverse-Phase or Ion-Exchange |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile (Gradient) | A: Aqueous buffer (e.g., phosphate), B: Acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm or post-column derivatization (e.g., ninhydrin) |

| Injection Volume | 10 µL | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compounds.

Expected ¹H NMR signals for 2-(Isopropylamino)acetonitrile:

-

A doublet for the methyl protons of the isopropyl group.

-

A septet for the methine proton of the isopropyl group.

-

A singlet for the methylene protons adjacent to the nitrile group.

-

A broad singlet for the amine proton.

Expected ¹H NMR signals for N-Isopropylglycine:

-

A doublet for the methyl protons of the isopropyl group.

-

A septet for the methine proton of the isopropyl group.

-

A singlet for the methylene protons of the glycine backbone.

-

Broad signals for the amine and carboxylic acid protons.

Mass Spectrometry (MS)

Mass spectrometry provides accurate molecular weight information, confirming the identity of the target compounds. Electrospray ionization (ESI) is a suitable technique for these polar molecules.

Expected m/z values:

-

2-(Isopropylamino)acetonitrile: [M+H]⁺

-

N-Isopropylglycine: [M+H]⁺

Conclusion

This compound is a valuable and versatile precursor for the synthesis of N-isopropylglycine and its derivatives. The Strecker synthesis provides an efficient and scalable route to this key intermediate. Subsequent hydrolysis of the nitrile group offers a reliable method for the generation of the corresponding amino acid. The protocols and analytical methods detailed in this guide are designed to be robust and reproducible, providing researchers with the necessary tools to confidently utilize this precursor in their synthetic endeavors. As with all chemical syntheses, a commitment to safety and good laboratory practice is essential for successful and safe outcomes.

References

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure, Coll. Vol. 4, p. 804 (1963); Vol. 35, p. 88 (1955). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Glycine, N-(1-oxopropyl)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Pabst, M., & Ranzinger, R. (2012). Mass Spectrometry of Glycans. In eLS. John Wiley & Sons, Ltd.

-

PubChem. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Glycine, N-(1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Glycine, N-[3-(dodecylamino)propyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

- Wang, Y., et al. (2015). Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. Rapid Communications in Mass Spectrometry, 29(15), 1367-1375.

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

- Allen, C. F. H., & VanAllan, J. A. (1947). Diethylaminoacetonitrile. Organic Syntheses, 27, 20.

- Google Patents. (n.d.). Preparation method of methylamino acetonitrile hydrochloride. CN112358418B.

-

ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]

- Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.

- Wang, Q., et al. (2022). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 27(19), 6296.

Sources

Introduction to 2-(Isopropylamino)acetonitrile Hydrochloride

<An In-Depth Technical Guide to the Reactivity of 2-(Isopropylamino)acetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of this compound, a versatile building block in organic synthesis. By understanding its underlying chemical principles, researchers can effectively utilize this compound in the development of novel molecules.

This compound is an alpha-aminonitrile, a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom.[1] These compounds are valuable intermediates in the synthesis of a wide range of molecules, including amino acids, pharmaceuticals, and agrochemicals.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

The reactivity of this compound is dictated by the interplay of its three key structural features: the secondary isopropylamino group, the nitrile moiety, and the alpha-carbon.

Core Reactivity Analysis

The chemical behavior of this compound is a composite of the reactivities of its constituent functional groups.

Reactivity of the Amino Group

The secondary amine in 2-(isopropylamino)acetonitrile is a nucleophilic center.[3] However, in its hydrochloride salt form, the nitrogen atom is protonated, which significantly diminishes its nucleophilicity. To engage the amine in nucleophilic reactions, it must first be deprotonated by a suitable base.

Once deprotonated to the free amine, the nitrogen atom can participate in a variety of reactions, including:

-

N-Alkylation: The secondary amine can be converted to a tertiary amine through reaction with alkyl halides or other alkylating agents.[4][5] This is a fundamental transformation for building molecular complexity.[5]

-

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivative (an amide).[5] This is a robust and high-yielding reaction often used in the synthesis of pharmaceuticals.[5]

-

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ to a tertiary amine.[5]

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations.

-

Hydrolysis: Under acidic or alkaline conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[6][7][8] This reaction typically proceeds through an amide intermediate.[6]

-

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9][10] This transformation is valuable for the synthesis of diamines.

-

Addition of Grignard Reagents: Organometallic reagents like Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.[11]

Reactivity at the α-Carbon

The carbon atom situated between the amino and nitrile groups is known as the α-carbon. The hydrogen atom attached to this carbon can be acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at the α-position.[12]

Synthetic Utility and Key Transformations

The multifaceted reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules.

Synthesis of α-Amino Acids

A primary application of α-aminonitriles is in the synthesis of α-amino acids.[1][2] This is typically achieved through the hydrolysis of the nitrile group to a carboxylic acid.[2]

Synthesis of Vicinal Diamines

Reduction of the nitrile group to a primary amine provides a straightforward route to 1,2-diamines, which are important ligands in coordination chemistry and building blocks for various nitrogen-containing heterocycles.

Experimental Protocols

The following protocols are illustrative examples of key transformations involving 2-(isopropylamino)acetonitrile.

Protocol for the Hydrolysis of the Nitrile Group

Objective: To hydrolyze the nitrile functionality of 2-(isopropylamino)acetonitrile to the corresponding carboxylic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of 6 M hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product, 2-(isopropylamino)acetic acid, can be isolated by adjusting the pH of the solution to its isoelectric point, at which it will precipitate.

-

Purification: The crude product can be purified by recrystallization.

Protocol for the Reduction of the Nitrile Group

Objective: To reduce the nitrile group of 2-(isopropylamino)acetonitrile to a primary amine.

Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of 2-(isopropylamino)acetonitrile (the free base) in anhydrous THF.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitoring: Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Isolation: Filter the resulting aluminum salts and wash them with THF. The filtrate contains the desired N-isopropyl-ethane-1,2-diamine, which can be purified by distillation or chromatography.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[13][14] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[13] It is important to avoid inhalation of dust and contact with skin and eyes.[13]

Conclusion

This compound is a versatile and reactive molecule with significant potential in organic synthesis. Its ability to undergo a variety of transformations at its amino, nitrile, and α-carbon centers makes it a valuable building block for the creation of diverse and complex molecular architectures. A thorough understanding of its reactivity is crucial for its effective application in research and development.

Data Presentation

Table 1: Physicochemical Properties of Acetonitrile

| Property | Value |

| Molecular Formula | C₂H₃N |

| Molecular Weight | 41.053 g/mol [11] |

| Density | 0.786 g/cm³[11] |

| Melting Point | -46 to -44 °C[11] |

| Boiling Point | 81.3 to 82.1 °C[11] |

| Flash Point | 2 °C (closed cup)[15] |

| Solubility in Water | Soluble[15] |

Visualizations

Caption: Key reactions of 2-(isopropylamino)acetonitrile.

Caption: Experimental workflow for the hydrolysis of an α-aminonitrile.

References

-

PubChem. 2-(Isopropylamino)ethanol. National Center for Biotechnology Information. [Link]

- Grosjean, M., et al. (2020). Notable Reactivity of Acetonitrile Towards Li2O2/LiO2 Probed by NAP XPS During Li–O2 Battery Discharge.

- Mayr, H., et al. (2004). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 69(18), 6113-6120.

- Apollo Scientific. (n.d.).

- Wang, Z., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine.

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]

- MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(15), 4946.

- Li, X., et al. (2020). Selective production of acetonitrile via dehydroamination of ethanol over a stable Cu–Zr/meso SiO2 catalyst. Green Chemistry, 22(18), 6049-6059.

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

- American Chemical Society. (2021). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 143(36), 14786–14791.

- Gao, H., et al. (2010). Bioanalytical solutions to acetonitrile shortages. Bioanalysis, 2(9), 1627-1640.

-

Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

- Google Patents. (1973).

- Carl ROTH. (n.d.).

- Toppr. (n.d.). Acetonitrile on acidic hydrolysis gives.

- Doubtnut. (2021). Hydrolysis of acetonitrile in acidic medium gives.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Acetonitrile, amino-, monohydrochloride.

-

PubChem. 2-Propanamine, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

PubChem. 2-(Isopropylsulfonyl)acetonitrile. National Center for Biotechnology Information. [Link]

- American Chemical Society. (2020). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters, 22(1), 284–288.

- National Institutes of Health. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Beilstein Journal of Organic Chemistry, 7, 1026–1030.

- Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.

- Fisher Scientific. (n.d.).

-

PubChem. 2-(Phenylamino)acetonitrile hydrochloride. National Center for Biotechnology Information. [Link]

- ResearchGate. (2021). Electrochemical reduction of acetonitrile to ethylamine.

- Reagent Guide. (n.d.).

- Sigma-Aldrich. (2012).

- Benchchem. (n.d.).

- BYJU'S. (n.d.). Properties of Acetonitrile – C2H3N.

-

PubChem. 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile. National Center for Biotechnology Information. [Link]

- Alkyl Amines Chemicals Limited. (n.d.). Acetonitrile.

- Benchchem. (n.d.). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile.

- Shree Ganesh Remedies Limited. (n.d.). 2-(Dimethylamino)isopropyl chloride hydrochloride.

- CABI Digital Library. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE [vedantu.com]

- 8. youtube.com [youtube.com]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. byjus.com [byjus.com]

- 12. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. ACETONITRILE - Alkyl Amines Chemicals Limited [alkylamines.com]

Navigating the Solubility Landscape of 2-(Isopropylamino)acetonitrile Hydrochloride in Organic Solvents: A Technical Guide

For Immediate Release

[SHANGHAI, CN – January 19, 2026] – This technical guide offers an in-depth exploration of the solubility characteristics of 2-(Isopropylamino)acetonitrile hydrochloride, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's solubility in common organic solvents, outlines a robust experimental protocol for solubility determination, and discusses the underlying physicochemical principles that govern its dissolution behavior.

Introduction: The Critical Role of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of process development and formulation. It dictates the choice of reaction solvents, purification methods, and ultimately, the bioavailability of the final drug substance. This compound, with its amine and nitrile functionalities, presents a unique solubility profile that is highly dependent on the nature of the solvent system. Understanding this profile is paramount for optimizing reaction kinetics, maximizing yield, and ensuring the crystalline quality of the product. This guide serves as a practical resource for navigating the complexities of its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to comprehend its solubility.

| Property | Value |

| Chemical Formula | C₅H₁₁ClN₂ |

| Molecular Weight | 134.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Key Functional Groups | Secondary amine (hydrochloride salt), Nitrile |

The presence of a polar hydrochloride salt and a polar nitrile group suggests that the molecule will exhibit a preference for polar solvents. The isopropyl group introduces a degree of nonpolar character, which may influence its solubility in less polar environments.

Solubility Profile: An Illustrative Overview

While specific quantitative solubility data for this compound is not widely available in public literature, we can infer its likely behavior from structurally analogous compounds: simple amine hydrochlorides (e.g., propylamine hydrochloride) and simple nitriles (e.g., propionitrile). The following table provides illustrative solubility data for these surrogates in a range of common organic solvents. This data serves as a predictive guide for solvent screening and experimental design.

| Solvent | Dielectric Constant (20°C) | Illustrative Solubility of Propylamine Hydrochloride | Illustrative Solubility of Propionitrile | Expected Solubility of this compound |

| Methanol | 32.7 | Soluble | Miscible | High |

| Ethanol | 24.5 | Soluble | Miscible | High |

| Acetone | 20.7 | Sparingly Soluble | Miscible | Moderate |

| Dichloromethane | 8.93 | Sparingly Soluble | Soluble | Low to Moderate |